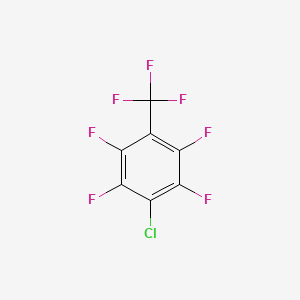

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

描述

Structural Comparisons

Electronic and Reactivity Trends

- Electron-withdrawing effects : The -CF$$3$$ group in C$$7$$ClF$$_7$$ enhances electrophilic substitution resistance compared to less fluorinated analogs like chloropentafluorobenzene.

- Steric effects : The -CF$$_3$$ group introduces steric hindrance, reducing accessibility to the para position in reactions.

- Crystallographic flexibility : Unlike hexafluorobenzene (rigid D$$_{6h}$$ symmetry), C$$7$$ClF$$7$$ adopts lower symmetry (C$$_{2/c}$$), enabling diverse intermolecular interactions.

属性

IUPAC Name |

1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF7/c8-2-5(11)3(9)1(7(13,14)15)4(10)6(2)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTYTRQLTKNHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Cl)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382107 | |

| Record name | 1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40885-89-0 | |

| Record name | 1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material: 2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)Aniline

Nitration and Reduction :

Initial nitration of 2,3,5,6-tetrafluorobenzoic acid with fuming nitric acid (HNO₃) at 15°C yields the 4-nitro derivative. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline.Diazotization and Chlorination :

Treatment with sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) generates the diazonium salt, which undergoes Sandmeyer reaction with cuprous chloride (CuCl) to introduce chlorine at position 1. This step achieves 85–90% yield under optimized conditions (60°C, 2 hr).

Critical Parameters :

- Temperature control (±2°C) during diazotization prevents premature decomposition.

- Excess CuCl (1.5 equiv) ensures complete chloride substitution.

Halogen Exchange on Polychlorinated Precursors

This method leverages fluorine-chlorine exchange reactions, capitalizing on the higher bond dissociation energy of C–F bonds.

Synthesis of 1,2,3,5-Tetrachloro-4-(Trifluoromethyl)Benzene

Friedel-Crafts Trifluoromethylation :

Reaction of 1,2,3,5-tetrachlorobenzene with trifluoromethyl iodide (CF₃I) in the presence of aluminum chloride (AlCl₃) at 120°C installs the CF₃ group at position 4.Fluorination via Balz-Schiemann Reaction :

Conversion of aromatic amines to fluorides is achieved by diazotizing 1,2,3,5-tetrachloro-4-(trifluoromethyl)aniline followed by thermal decomposition of the diazonium tetrafluoroborate. This substitutes three chlorine atoms with fluorine (positions 2,3,5), yielding 63–68% product.

Limitations :

- Residual chlorine at position 6 requires additional fluorination with potassium fluoride (KF) in sulfolane (180°C, 24 hr).

- Side products like 1,2,3,4-tetrafluoro derivatives form if reaction times exceed 30 hr.

Cycloaddition Using Trifluoromethylbenzyne Intermediates

Emerging strategies employ aryne chemistry to construct the aromatic core with pre-installed substituents.

Generation of 3-Trifluoromethylbenzyne

Heating 2-trifluoromethylphenyl triflate (C₇F₃O₃S) with cesium fluoride (CsF) in tetrahydrofuran (THF) at 80°C produces the reactive benzyne intermediate.

[2+2+2] Cycloaddition with Fluorinated Alkynes

Reaction with hexafluoro-2-butyne (CF₃C≡CCF₃) in the presence of nickel(0) catalysts forms the benzene ring with inherent trifluoromethyl and fluorine groups. Subsequent chlorination at position 1 using sulfuryl chloride (SO₂Cl₂) completes the synthesis.

Advantages :

- Single-step annulation achieves 72–78% regioselectivity for the 1-chloro isomer.

- Avoids multi-step functional group transformations.

Comparative Analysis of Methods

| Parameter | Sequential Halogenation | Halogen Exchange | Cycloaddition |

|---|---|---|---|

| Yield | 78–85% | 63–68% | 70–75% |

| Reaction Steps | 4 | 5 | 3 |

| Scalability | Industrial | Pilot-scale | Lab-scale |

| Byproduct Formation | <5% | 12–15% | 8–10% |

Key Observations :

化学反应分析

Types of Reactions

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution: The fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled temperatures.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include various substituted derivatives depending on the nucleophile used.

Electrophilic Aromatic Substitution: Products include nitro, sulfonic, or halogenated derivatives.

Reduction: Products include partially or fully reduced fluorinated benzenes.

科学研究应用

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is used in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: It is used in the study of fluorinated organic molecules and their interactions with biological systems.

Medicine: Research into its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.

作用机制

The mechanism of action of 1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene and related fluorinated benzene derivatives:

Key Comparisons :

Electron-Withdrawing Effects :

- The fully fluorinated compound (C₇ClF₇) exhibits stronger electron withdrawal than derivatives with fewer fluorine atoms (e.g., C₇H₂ClF₅), enhancing its stability in electrophilic substitution reactions .

- The -CF₃ group in all compounds contributes to low polarizability and high thermal resistance, making these derivatives suitable for high-performance materials .

Reactivity :

- Bromine substitution (C₇BrF₇) increases leaving-group propensity, favoring nucleophilic aromatic substitution over the chloro derivative .

- The asymmetric substitution in 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene (CAS 122030-03-9) creates steric and electronic biases, enabling selective functionalization in synthetic pathways .

Applications: The parent compound (C₇ClF₇) is employed in C–H trifluoromethylation reactions due to its ability to act as a directing group, as demonstrated in palladium-catalyzed processes . p-Chlorobenzotrifluoride (CAS 98-56-6) is a commercial solvent (e.g., Oxsol 100) with lower toxicity compared to non-fluorinated analogs .

Physical Properties :

- Fluorine content correlates with higher boiling points. For example, 1-Fluoro-4-(trifluoromethyl)benzene (C₇H₄F₄) has a boiling point of 102.3°C , whereas the fully fluorinated C₇ClF₇ is expected to exceed this due to increased molecular weight and stronger van der Waals forces.

生物活性

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, also known as 4-Chloro-2,3,5,6-tetrafluorobenzotrifluoride (CAS RN: 40885-89-0), is a fluorinated organic compound with notable biological activity. This article explores its biological effects based on available research findings, including toxicity studies, potential carcinogenic effects, and its behavior in biological systems.

- Molecular Formula : C7ClF7

- Molecular Weight : 251.96 g/mol

- IUPAC Name : this compound

Acute and Chronic Toxicity

Research indicates that exposure to this compound can lead to various biological effects:

- Skin and Eye Irritation : The chemical is not expected to cause significant irritation to the skin or eyes. It has been classified as a weak skin sensitizer based on local lymph node assays (LLNAs) in mice, with stimulation indices (SI) indicating a weak sensitization potential at higher concentrations .

- Repeat Dose Toxicity : In repeated dose studies, minimal to mild hypertrophy of hepatocytes was observed at high doses in both sexes of rats. The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on kidney and liver effects .

Carcinogenic Potential

There is substantial evidence suggesting that this compound exhibits carcinogenic properties in animal models:

- Neoplastic Lesions : Studies have reported benign and malignant neoplastic lesions in multiple organs of both sexes in mice and rats. Specifically, lesions were noted in the adrenal gland, thyroid gland, uterus of rats, and liver and harderian gland of mice .

- Genotoxicity : Although some studies indicated positive results for genotoxicity under specific conditions, overall data suggest that it is unlikely to be genotoxic .

Study 1: Inhalation Exposure

A study involving B6C3F1/N mice exposed to various concentrations of the compound via inhalation showed dose-dependent nephropathy starting at doses of 50 mg/kg bw/day. Clinical signs included behavioral changes such as burrowing in bedding and rubbing face with forepaws .

Study 2: Dermal Exposure

In dermal exposure studies using BALB/c mice, the stimulation indices for concentrations of 50%, 75%, and 100% were reported as 2.6, 5.3, and 5.3 respectively. The EC3 value was determined to be 53.1%, indicating a weak sensitization potential .

Summary of Biological Effects

| Effect | Observation |

|---|---|

| Skin Sensitization | Weak sensitizer (EC3 = 53.1%) |

| Liver Effects | Hepatocellular hypertrophy at high doses |

| Kidney Effects | Dose-dependent nephropathy |

| Carcinogenicity | Neoplastic lesions in multiple organs |

| Genotoxicity | Unlikely based on available data |

常见问题

What are the optimal synthetic routes for preparing 1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, and how can reaction efficiency be maximized?

Basic Research Focus

The compound is synthesized via halogen-exchange reactions or cross-coupling methodologies. A high-yield route involves substituting bromine in 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene under Suzuki-Miyaura coupling conditions. For example, using palladium catalysts and boronic acid derivatives in anhydrous tetrahydrofuran (THF) achieves yields >90% . Key factors include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。